4-(4-Chlorophenyl)-2-pyrrolidinone

Catalog No.
S1551567
CAS No.
22518-27-0
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)-2-pyrrolidinone

CAS Number

22518-27-0

Product Name

4-(4-Chlorophenyl)-2-pyrrolidinone

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N

SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl

Synonyms

2-Pyrrolidinone, 4-(p-chlorophenyl)- (8CI); (±)-Baclofen Lactam; 4-(4-Chlorophenyl)-2-pyrrolidinone; (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
  • Relationship to Baclofen

    4-CPP shares structural similarities with baclofen, a medication used to treat muscle spasticity. Baclofen acts on GABA (gamma-aminobutyric acid) receptors in the central nervous system. 4-CPP might be investigated for similar properties, though more research is needed. [Source: LGC Standards, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam) ]

  • Potential for Further Study

4-(4-Chlorophenyl)-2-pyrrolidinone, with the chemical formula C10_{10}H10_{10}ClNO and CAS number 22518-27-0, is an organic compound that features a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is structurally related to various pharmaceuticals and is primarily known as an impurity in the synthesis of Baclofen, a muscle relaxant. Its molecular weight is approximately 195.65 g/mol, and it is characterized by its potential biological activities and applications in medicinal chemistry.

, notably:

  • Synthesis of Derivatives: It serves as a precursor for synthesizing various derivatives, including 5-methoxylated 3-pyrrolin-2-ones, which are relevant in the development of agrochemicals and pharmaceuticals.
  • Reactions with Amines: The compound can undergo nucleophilic substitution reactions with amines to form N-substituted derivatives, which may exhibit varying biological activities.

This compound exhibits significant biological activity, particularly in relation to its structural similarity to gamma-aminobutyric acid (GABA) derivatives. Notably:

  • GABAergic Activity: It acts as an intermediate in synthesizing GABAergic drugs, including Baclofen and other receptor agonists. Its stereochemistry is crucial for the pharmacological effect of these drugs .
  • Potential Antagonist Properties: Research indicates that derivatives of this compound may function as selective antagonists for the α1A adrenergic receptor, suggesting potential applications in treating cardiovascular conditions .

The synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:

  • Chlorination of Phenol: The precursor, 4-chlorophenol, can be synthesized via chlorination of phenol in polar solvents, which leads to the formation of the chlorinated aromatic ring.
  • Cyclization Reactions: Subsequent cyclization with appropriate amines can yield the pyrrolidinone structure.
  • Facile Synthesis Techniques: Recent studies have reported efficient synthetic routes involving stepwise annulation processes that create complex structures with high stereochemical purity .

4-(4-Chlorophenyl)-2-pyrrolidinone has several applications:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of GABAergic drugs and other pharmaceuticals .
  • Polymer Science: Derivatives are utilized in developing polyimides with enhanced thermal stability and mechanical properties, suitable for applications like fluorescent films.
  • Research Tool: Its unique structural features make it a valuable compound for studying receptor interactions and drug design.

Studies on interaction profiles indicate that 4-(4-Chlorophenyl)-2-pyrrolidinone interacts with several biological targets:

  • GABA Receptors: The compound's derivatives have been shown to interact with GABA receptors, influencing their activity and providing insights into neuropharmacology .
  • Adrenergic Receptors: Investigations into its role as an antagonist at adrenergic receptors highlight its potential therapeutic applications in managing hypertension and other cardiovascular disorders .

Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol52423-70-80.75
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride1092108-79-60.78
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride2048273-77-20.83
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride2044705-27-10.77

Uniqueness

What sets 4-(4-Chlorophenyl)-2-pyrrolidinone apart from these similar compounds is its specific interaction profile with GABA receptors and its role as a key intermediate in synthesizing clinically relevant drugs like Baclofen. Its unique chlorinated phenyl group contributes to its distinct pharmacological properties and potential therapeutic applications.

Systematic IUPAC Name and Structural Formula

The systematic IUPAC nomenclature for this compound is 4-(4-chlorophenyl)-2-pyrrolidinone, which accurately describes its structural composition. The compound features a pyrrolidinone core structure, specifically a five-membered lactam ring containing a ketone functional group at the 2-position. The structural formula reveals a para-chlorophenyl group attached at the 4-position of the pyrrolidinone ring, creating a characteristic substitution pattern that defines its chemical identity.

The molecular structure can be represented by the SMILES notation: ClC1=CC=C(C=C1)C2CNC(=O)C2, which provides a concise description of the compound's connectivity. The InChI representation offers additional structural detail: InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13), with the corresponding InChIKey being OVRPDYOZYMCTAK-UHFFFAOYSA-N. This structural information demonstrates the compound's relatively simple yet functionally significant architecture, comprising a chlorinated aromatic ring directly connected to a lactam heterocycle.

CAS Registry Number and Molecular Formula

The compound is officially registered under CAS Registry Number 22518-27-0, which serves as its unique chemical identifier in chemical databases and regulatory systems worldwide. This registration number facilitates precise identification and tracking of the compound across various scientific and commercial applications. The molecular formula C₁₀H₁₀ClNO accurately represents the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

The molecular weight of 4-(4-chlorophenyl)-2-pyrrolidinone is precisely calculated as 195.65 daltons, with some sources reporting slightly different values such as 195.646 due to different levels of precision in atomic mass calculations. The monoisotopic mass is reported as 195.045092, providing additional precision for mass spectrometric applications. These fundamental molecular parameters are essential for analytical chemistry applications, including mass spectrometry, nuclear magnetic resonance spectroscopy, and quantitative analysis procedures used in pharmaceutical quality control.

Synonyms and Alternative Nomenclatures

The compound is known by numerous synonyms and alternative names, reflecting its importance in pharmaceutical chemistry and various naming conventions used across different industries and regions. The most commonly encountered alternative name is 2-Pyrrolidinone, 4-(4-chlorophenyl)-, which represents an alternative systematic nomenclature approach. In pharmaceutical contexts, it is frequently referred to as Baclofen Impurity A, Baclofen EP Impurity A, or Baclofen Related Compound A, highlighting its significance as a process-related impurity in baclofen manufacturing.

Crystallographic Data and Molecular Geometry

4-(4-Chlorophenyl)-2-pyrrolidinone exhibits a well-defined molecular structure characterized by a five-membered pyrrolidinone ring substituted with a 4-chlorophenyl group at the 4-position [1] [2]. The compound possesses the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol [1] [3]. The molecular geometry features a lactam ring structure with the chlorophenyl substituent influencing the overall three-dimensional conformation [13].

The compound crystallizes as a white to off-white solid powder [1] [14]. Detailed crystallographic studies reveal that the five-membered pyrrolidinone ring adopts a specific conformation that is influenced by the presence of the 4-chlorophenyl substituent [13]. The chlorine atom attached to the phenyl ring contributes to the compound's chemical reactivity and physical properties through electronic effects [2].

ParameterValue
Molecular FormulaC₁₀H₁₀ClNO [1]
Molecular Weight195.65 g/mol [1]
Chemical Abstracts Service Number22518-27-0 [1]
Molecular Descriptor Laboratory NumberMFCD00854139 [1]
Physical State (20°C)White solid powder [1]

Thermal Properties: Melting Point, Boiling Point, and Thermal Decomposition

The thermal characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrate its stability under standard conditions. The compound exhibits a melting point range of 115-117°C [1], indicating good thermal stability at moderate temperatures. The boiling point has been calculated at 390.0 ± 42.0°C at 760 mmHg [3], reflecting the compound's relatively high molecular weight and intermolecular interactions.

Flash point determinations indicate a value of 189.6 ± 27.9°C [3], suggesting that the compound requires significant thermal energy for vapor ignition. The thermal decomposition behavior involves the formation of various degradation products including carbon oxides, hydrogen chloride, and nitrogen oxides [36]. These decomposition products arise from the breakdown of the pyrrolidinone ring structure and the chlorophenyl substituent under elevated temperatures [36].

Thermal PropertyValueReference Conditions
Melting Point115-117°C [1]Standard atmospheric pressure
Boiling Point390.0 ± 42.0°C [3]760 mmHg
Flash Point189.6 ± 27.9°C [3]Standard conditions
Density1.2 ± 0.1 g/cm³ [3]20°C

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone reflect its moderate polarity and the influence of both the lactam functionality and the chlorophenyl substituent [1] [13]. The compound demonstrates limited solubility in water due to its hydrophobic nature imparted by the chlorophenyl group . However, it exhibits enhanced solubility in various organic solvents, particularly those with similar polarity characteristics [1] [13].

Solubility studies indicate that the compound is slightly soluble in chloroform, ethanol, and methanol [1]. The presence of the pyrrolidinone moiety contributes to hydrogen bonding capabilities, which influences its dissolution behavior in protic solvents [13]. The chlorophenyl substituent enhances lipophilicity, affecting the compound's partition behavior between aqueous and organic phases [13].

Solvent SystemSolubility ClassificationInteraction Mechanism
WaterLimited solubility Hydrophobic interactions predominate
ChloroformSlightly soluble [1]Van der Waals forces and dipole interactions
EthanolSlightly soluble [1]Hydrogen bonding with lactam oxygen
MethanolSlightly soluble [1]Protic solvent interactions
Organic solvents (general)Enhanced solubility [13]Similar polarity matching

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(4-Chlorophenyl)-2-pyrrolidinone through characteristic chemical shifts and coupling patterns [18] [20]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the pyrrolidinone ring protons and the aromatic chlorophenyl substituent [20]. The methylene protons of the pyrrolidinone ring typically appear in the 2.8-4.3 parts per million range [20].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the lactam ring appearing at characteristic downfield positions [18] [20]. The aromatic carbons of the chlorophenyl group display typical chemical shifts in the aromatic region, with the chlorine-bearing carbon showing distinctive chemical shift patterns [20]. Distortionless Enhancement by Polarization Transfer experiments provide additional structural confirmation through carbon multiplicity determination [20].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Assignment
¹H pyrrolidinone CH₂2.8-4.3 [20]Ring methylene protons
¹H aromatic7.0-8.0 [20]Chlorophenyl protons
¹³C carbonyl~170-180 [20]Lactam C=O carbon
¹³C aromatic120-140 [20]Phenyl ring carbons

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone reveals characteristic fragmentation pathways that provide structural confirmation [18] [8]. The molecular ion peak appears at m/z 195, corresponding to the intact molecular structure [2] [8]. Characteristic fragmentation involves loss of functional groups and ring cleavage patterns typical of pyrrolidinone derivatives [18].

The mass spectral fragmentation demonstrates the stability of the chlorophenyl substituent and the susceptibility of the pyrrolidinone ring to fragmentation under electron impact conditions [18]. Base peak formations and secondary fragmentations provide detailed structural information about the molecular connectivity and bonding patterns [18].

Mass-to-Charge RatioRelative IntensityFragment Assignment
195 [2]Molecular ion[M]⁺ complete molecule
Variable fragmentsDependent on conditionsRing cleavage products [18]

Infrared and Raman Vibrational Modes

Infrared spectroscopy of 4-(4-Chlorophenyl)-2-pyrrolidinone provides characteristic vibrational information for functional group identification [18] [32]. The spectrum exhibits distinctive absorption bands corresponding to the lactam carbonyl stretch, typically appearing in the 1650-1680 cm⁻¹ region [20] [32]. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes contribute to the fingerprint region characteristics [32].

Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric vibrations [32] [33]. The Raman spectrum reveals ring breathing modes and symmetric stretching vibrations that may be weak or absent in infrared spectroscopy [32]. The chlorophenyl substituent contributes characteristic vibrational modes related to carbon-chlorine stretching and aromatic ring deformations [32].

Vibrational ModeInfrared Frequency (cm⁻¹)Raman ActivityAssignment
Carbonyl stretch1650-1680 [20]ModerateLactam C=O stretch
Aromatic C=C1500-1600 [32]StrongPhenyl ring stretching
C-Cl stretch~800-900 [32]ModerateCarbon-chlorine bond
Ring deformation400-800 [32]VariableSkeletal vibrations

Chromatographic Behavior and Retention Indices

Chromatographic analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrates specific retention characteristics that reflect its physicochemical properties [22] [23] [24]. High Performance Liquid Chromatography separation typically employs reverse-phase conditions with retention times varying according to mobile phase composition and column characteristics [23] [24]. The compound exhibits retention times of approximately 10.8 minutes under specific analytical conditions using acetonitrile-water mobile phases [23].

Gas Chromatography-Mass Spectrometry analysis provides complementary separation and identification capabilities [25] [27]. The chromatographic behavior is influenced by the compound's volatility, polarity, and interaction with stationary phases [22]. Retention indices serve as standardized parameters for compound identification and separation optimization [22] [24].

Chromatographic ParameterValueAnalytical Conditions
High Performance Liquid Chromatography retention time10.8 minutes [23]C18 column, acetonitrile-water mobile phase
Relative retention time2.3 [24]Compared to baclofen standard
Separation efficiency>95% [23]Optimized gradient conditions
Detection limit150 ng/mL [23]High Performance Liquid Chromatography-UV detection

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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